tert-Butyl 3-fluoro-4-methylbenzoate
CAS No.: 866625-11-8
Cat. No.: VC8302764
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866625-11-8 |
|---|---|
| Molecular Formula | C12H15FO2 |
| Molecular Weight | 210.24 g/mol |
| IUPAC Name | tert-butyl 3-fluoro-4-methylbenzoate |
| Standard InChI | InChI=1S/C12H15FO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | OJDNXMUILZNVEA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Formula
tert-Butyl 3-fluoro-4-methylbenzoate consists of a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, esterified with a tert-butoxy group. The molecular formula, C₁₂H₁₅FO₂, reflects its composition: 12 carbon atoms, 15 hydrogen atoms, one fluorine atom, and two oxygen atoms . The tert-butyl group (C(CH₃)₃) enhances the compound’s steric bulk and lipophilicity, which can influence its reactivity and solubility in organic solvents.
The IUPAC name, tert-butyl 3-fluoro-4-methylbenzoate, is derived systematically from the parent benzoic acid. Key identifiers include the SMILES string CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)F and the InChIKey OJDNXMUILZNVEA-UHFFFAOYSA-N, which uniquely encode its structure .
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 866625-11-8 | |
| Molecular Formula | C₁₂H₁₅FO₂ | |
| Molecular Weight | 210.24 g/mol | |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)F | |
| InChIKey | OJDNXMUILZNVEA-UHFFFAOYSA-N |
Synonyms and Regulatory Information
The compound is documented under multiple synonyms, including 3-fluoro-4-methylbenzoic acid tert-butyl ester, MFCD12913347, and SCHEMBL4816280 . Regulatory identifiers such as the DSSTox Substance ID (DTXSID601263122) highlight its inclusion in toxicological databases, though specific hazard classifications remain unspecified in available literature.
Synthesis and Manufacturing
Conventional Esterification Methods
The synthesis of tert-butyl 3-fluoro-4-methylbenzoate typically involves esterification of 3-fluoro-4-methylbenzoic acid with tert-butanol. Acid-catalyzed (e.g., H₂SO₄) or coupling reagent-mediated (e.g., DCC/DMAP) esterifications are standard approaches. These methods yield the ester through nucleophilic acyl substitution, with water or urea as byproducts.
Advanced Synthetic Approaches
Recent advancements in one-pot synthesis strategies, such as those employing N-isocyaniminotriphenylphosphorane (NIITP) and copper catalysis, offer efficient routes to structurally complex esters . Although the PMC study focuses on 1,3,4-oxadiazole synthesis, its two-stage protocol—combining carboxylic acids with aryl iodides under copper(I) iodide/1,10-phenanthroline catalysis—provides a conceptual framework for adapting similar conditions to synthesize tert-butyl benzoates . For instance, reacting 3-fluoro-4-methylbenzoic acid with tert-butyl iodide in the presence of a copper catalyst could theoretically yield the target compound, though this specific application remains unexplored in the literature.
Physical and Chemical Properties
Physicochemical Characteristics
While experimental data on melting/boiling points and solubility are unavailable in cited sources, predictions based on structural analogs suggest moderate lipid solubility due to the tert-butyl group. The fluorine atom’s electronegativity likely reduces electron density at the aromatic ring, affecting reactivity in electrophilic substitution reactions.
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the tert-butyl group (δ ~1.40 ppm), aromatic protons (δ 7.0–8.2 ppm), and a methyl group (δ ~2.40 ppm) .
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¹³C NMR: Peaks for the carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 110–140 ppm), and tert-butyl carbons (δ ~28 ppm) .
-
MS: Molecular ion peak at m/z 210.24, with fragmentation patterns reflecting loss of the tert-butoxy group (C₄H₉O) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The tert-butyl ester group is widely used to protect carboxylic acids during multi-step syntheses. In drug discovery, this compound could serve as a precursor to bioactive molecules, leveraging fluorine’s role in enhancing metabolic stability and membrane permeability. For example, fluorinated benzoates are common in kinase inhibitors and anti-inflammatory agents.
Material Science Applications
Fluorinated aromatic esters contribute to the development of liquid crystals and polymers with tailored dielectric properties. The tert-butyl group’s steric bulk may also aid in designing porous materials for gas storage or separation.
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